Boiling Point Differentiation vs. n-Hexadecane and Pristane
2,6,10-Trimethylhexadecane exhibits a predicted boiling point of 311.0 ± 9.0 °C, which is 24 °C higher than that of the straight-chain n-hexadecane (287 °C) and 15 °C higher than that of the structurally similar pristane (2,6,10,14-tetramethylpentadecane, 296 °C) . Its boiling point falls 11.4 °C below phytane (2,6,10,14-tetramethylhexadecane, 322.4 °C) . This indicates that branching alone reduces compared to straight chain analog, but the number of methyl substituents has a non-linear effect on boiling point, with the trimethyl-substituted C19 alkane possessing a boiling point closer to the C20 tetramethyl phytane than to the C19 tetramethyl pristane.
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 311.0 ± 9.0 °C (predicted) |
| Comparator Or Baseline | n-Hexadecane: 287 °C; Pristane: 296 °C; Phytane: 322.4 °C |
| Quantified Difference | Δ = +24 °C vs. n-hexadecane; Δ = +15 °C vs. pristane; Δ = -11.4 °C vs. phytane |
| Conditions | Predicted values from ACD/Labs or ChemDraw; experimental boiling points for comparators from reputable vendor datasheets |
Why This Matters
The temperature differential affects distillation cut points, vapor pressure, and thermal processing conditions in industrial and analytical contexts.
